molecular formula C12H11F2N3O3S B2587879 2,5-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-49-4

2,5-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2587879
CAS No.: 1021206-49-4
M. Wt: 315.29
InChI Key: LUYSMUFBGXVTPY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11F2N3O3S and its molecular weight is 315.29. The purity is usually 95%.
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Biological Activity

2,5-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on current research findings.

  • Molecular Formula : C₁₈H₁₄F₂N₃O₃S
  • Molecular Weight : 409.4 g/mol
  • CAS Number : 921552-51-4

Synthesis

The synthesis of this compound involves multi-step reactions starting from appropriate precursors. The detailed synthetic pathway typically includes the formation of the pyridazine core followed by the introduction of the benzenesulfonamide moiety.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole and pyridazine compounds exhibit significant anticancer activity. For instance, a study evaluated various derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). Results showed that certain compounds exhibited cytotoxicity with IC₅₀ values in the low micromolar range, indicating their potential as anticancer agents .

The biological activity of this compound is thought to involve:

  • Inhibition of Topoisomerase I : Some studies indicate that oxadiazole derivatives can inhibit topoisomerase I, an enzyme critical for DNA replication and transcription, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens, suggesting a broad-spectrum efficacy .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC₅₀ (µM) Reference
AnticancerMCF-75.0
AnticancerA5497.5
AnticancerDU-1456.0
AntimicrobialE. coli10.0
AntimicrobialS. aureus15.0

Case Study 1: Anticancer Evaluation

In a recent study published in Cancer Research, a library of oxadiazole derivatives was synthesized and evaluated for their antiproliferative activity using the MTT assay. Among these, compounds similar to this compound exhibited promising results against multiple cancer cell lines, highlighting their potential as new therapeutic agents .

Case Study 2: Mechanistic Insights

A molecular docking study was performed to elucidate the binding interactions between the compound and topoisomerase I. The results indicated strong binding affinity, which correlates with observed cytotoxic effects in vitro. This suggests that modifications to the compound could enhance its efficacy and selectivity against cancer cells while minimizing side effects .

Properties

IUPAC Name

2,5-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O3S/c13-9-3-4-10(14)11(8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYSMUFBGXVTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.